
Cytidine-13C
Overview
Description
Cytidine-13C is a nucleoside analog, which is a type of compound that mimics the structure of naturally occurring nucleosides. These compounds are often used in various scientific and medical applications due to their ability to interfere with nucleic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine-13C typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sugar and base components.
Glycosylation: The sugar component is glycosylated with the base under acidic or basic conditions to form the nucleoside.
Purification: The product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Cytidine-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen or alkyl groups.
Scientific Research Applications
Metabolic Pathway Analysis
Cytidine-13C is instrumental in tracing metabolic pathways due to its unique labeling properties. It allows researchers to study the dynamics of nucleotide metabolism and its implications in cellular processes.
Case Study: Metabolomics in Cancer Research
A study utilizing this compound demonstrated its effectiveness in analyzing the metabolic flow within cancer cells. The incorporation of this compound into nucleotides revealed significant alterations in metabolic pathways associated with pancreatic cancer, highlighting potential therapeutic targets .
Metabolite | Control Cells (Cytidine) | Cancer Cells (this compound) |
---|---|---|
6-Phosphogluconate | Low | High |
Citrate | Normal | Decreased |
Succinate | Normal | Decreased |
Understanding DNA Replication Stress
Cytidine deaminase, which utilizes this compound, plays a crucial role in alleviating replication stress in cancer cells. By studying the effects of this compound on DNA replication dynamics, researchers have uncovered mechanisms by which cancer cells develop resistance to chemotherapeutic agents.
Case Study: Resistance Mechanisms in Pancreatic Cancer
Research indicated that high levels of cytidine deaminase expression correlate with increased replication speed and reduced DNA breaks in pancreatic adenocarcinoma cells. The use of this compound allowed for precise measurements of replication fork dynamics and stress responses .
Gene Editing Applications
The development of cytidine base editors (CBEs) has opened new avenues for gene therapy. Utilizing this compound enhances the efficiency of these editors by providing a means to track editing events at the nucleotide level.
Case Study: Gene Editing Efficiency
In a recent study, the application of this compound facilitated the identification of novel cytidine deaminases with improved editing efficiency and reduced off-target effects. This advancement is pivotal for therapeutic applications targeting genetic diseases .
Virology and Infectious Disease Research
The incorporation of this compound into viral studies has provided insights into viral metabolism and replication strategies. This application is particularly relevant in understanding how viruses manipulate host nucleotide pools for their replication.
Case Study: Baculovirus Research
A study demonstrated that using this compound helped elucidate the metabolic pathways exploited by baculoviruses during infection, leading to improved bioprocessing techniques for vaccine production .
Clinical Applications
The potential clinical applications of this compound are vast, especially in personalized medicine approaches where understanding individual metabolic profiles can guide treatment strategies.
Case Study: Personalized Cancer Therapy
Research has shown that analyzing the metabolic response to treatments using this compound can help tailor therapies based on individual tumor metabolism, improving treatment efficacy and reducing adverse effects .
Mechanism of Action
The mechanism of action of Cytidine-13C involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Cytidine: A naturally occurring nucleoside with a similar structure.
Deoxycytidine: Another nucleoside analog used in various applications.
Fluorocytidine: A modified nucleoside with enhanced properties.
Uniqueness
Cytidine-13C is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential. Its ability to interfere with nucleic acid synthesis makes it a valuable tool in both research and clinical settings.
Biological Activity
Cytidine-13C, a stable isotope-labeled analog of cytidine, has garnered attention in the fields of biochemistry and pharmacology due to its unique properties and potential therapeutic applications. This article explores its biological activity, mechanism of action, and implications in research and medicine.
Chemical Structure and Properties
This compound is characterized by the incorporation of carbon-13 into its molecular structure, specifically at the carbon atom in the ribose sugar moiety. This modification allows for precise tracking in metabolic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Molecular Formula
- C : 9
- H : 13
- N : 3
- O : 4
Target Enzymes
This compound primarily targets uridine-cytidine kinase 2 (UCK2) . Upon phosphorylation by UCK2, it is converted into cytidine monophosphate (CMP), a crucial nucleotide involved in RNA synthesis.
Biochemical Pathways
The compound plays a significant role in the pyrimidine salvage pathway , which recycles pyrimidines to synthesize nucleotide monophosphates essential for nucleic acid metabolism. This pathway is vital for cellular processes such as DNA replication and RNA transcription.
Biological Effects
This compound influences several cellular processes:
- Cellular Metabolism : It regulates neuronal-glial glutamate cycling, impacting cerebral phospholipid metabolism and catecholamine synthesis.
- Antiviral Activity : Research indicates potential antiviral properties, making it a candidate for therapeutic intervention against viral infections.
- Anticancer Properties : Studies suggest that this compound may enhance the efficacy of chemotherapeutic agents by modulating nucleotide availability in cancer cells.
1. Impact on Cancer Cell Metabolism
A study highlighted the role of cytidine deaminase (CDA) in pancreatic cancer cells, where elevated CDA levels were associated with increased resistance to chemotherapy. Silencing CDA led to metabolic shifts towards glycolysis, indicating that manipulating nucleotide metabolism could offer therapeutic advantages .
2. Metabolomic Profiling
In experiments using metabolomic profiling, researchers observed significant alterations in mitochondrial metabolites when CDA was silenced in pancreatic cancer cells. This suggests that this compound could be pivotal in understanding metabolic reprogramming in tumors .
Comparative Analysis with Similar Compounds
Compound | Structure | Biological Activity | Unique Features |
---|---|---|---|
Cytidine | Natural nucleoside | Nucleotide synthesis | Naturally occurring |
Deoxycytidine | Lacks one oxygen atom | Nucleotide synthesis | Used as an anti-cancer agent |
Fluorocytidine | Modified nucleoside | Enhanced anticancer properties | Contains fluorine for improved efficacy |
This compound | Stable isotope-labeled | Antiviral, anticancer potential | Enables metabolic tracking |
Q & A
Basic Research Questions
Q. How to design a metabolomics study using Cytidine-¹³C to trace nucleotide biosynthesis pathways?
- Methodological Answer :
- Define the biological system (e.g., cell culture, in vivo models) and ensure isotopically enriched media are formulated to avoid natural isotope interference. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess objectives .
- Key parameters:
Parameter | Consideration |
---|---|
Tracer concentration | Avoid cytotoxicity; validate via dose-response assays |
Timepoints | Capture dynamic incorporation (e.g., 0, 6, 24 hrs) |
Analytical tools | LC-MS/MS for ¹³C enrichment quantification |
- Include negative controls (unlabeled cytidine) and technical replicates to distinguish background noise .
Q. What analytical techniques are critical for validating the purity and isotopic enrichment of synthesized Cytidine-¹³C?
- Methodological Answer :
- Use NMR spectroscopy to confirm ¹³C incorporation at specific positions (e.g., C2' vs. C5').
- Mass spectrometry (MS) quantifies isotopic purity (>98% ¹³C) and detects impurities.
- Cross-reference data with synthetic protocols in primary literature, leveraging databases like SciFinder for comparative analysis .
Q. How to conduct a systematic literature review on Cytidine-¹³C applications in RNA metabolism studies?
- Methodological Answer :
- Search Web of Science and PubMed using keywords: "Cytidine-13C AND RNA turnover," "isotopic tracing AND nucleoside metabolism."
- Filter for studies using stable isotopes in in vitro or in vivo models. Prioritize articles citing foundational metabolic flux analysis (MFA) frameworks .
- Organize findings using citation managers (e.g., Zotero) to track experimental designs and gaps .
Q. What controls are essential when using Cytidine-¹³C in cell culture experiments?
- Methodological Answer :
- Negative controls : Unlabeled cytidine to establish baseline metabolite levels.
- Blank controls : Cells without cytidine supplementation to assess endogenous synthesis.
- Technical replicates : Minimize instrument variability in MS or NMR data .
Q. How to present Cytidine-¹³C tracing data in publications to ensure reproducibility?
- Methodological Answer :
- Include raw isotopic enrichment ratios, instrument settings (e.g., MS ionization mode), and statistical methods (e.g., ANOVA for time-series data).
- Use supplementary tables for full datasets, adhering to journal guidelines on appendices .
- Reference protocols from ACS Style Guide or Nature Protocols for standardization .
Advanced Research Questions
Q. How to resolve contradictions in metabolic flux data derived from Cytidine-¹³C studies?
- Methodological Answer :
- Apply source-data triangulation : Compare results with ²H- or ¹⁵N-labeled cytidine to confirm pathway specificity.
- Assess potential confounding factors:
Factor | Mitigation Strategy |
---|---|
Isotope dilution | Model intracellular pool sizes using computational MFA tools |
Cross-compartment transport | Validate via subcellular fractionation |
Q. How to integrate Cytidine-¹³C data with multi-omics datasets (e.g., transcriptomics, proteomics)?
- Methodological Answer :
- Use pathway enrichment tools (e.g., MetaboAnalyst, KEGG Mapper) to correlate isotopic flux with gene expression clusters.
- Normalize ¹³C enrichment ratios to protein synthesis rates (via puromycin labeling) for time-resolved integration .
Q. What challenges arise when applying Cytidine-¹³C in cross-disciplinary studies (e.g., virology or cancer immunology)?
- Methodological Answer :
- Viral interference : Some viruses alter nucleotide metabolism; include viral replication inhibitors in controls.
- Immune cell heterogeneity : Use single-cell sorting (e.g., FACS) to isolate specific cell populations before MS analysis .
Q. How to assess the long-term stability of Cytidine-¹³C in biological storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies : Store samples at -80°C, 4°C, and room temperature; quantify degradation via LC-MS at intervals (0, 1, 3 months).
- Compare with Arrhenius equation predictions to extrapolate shelf-life .
Q. What ethical and regulatory considerations apply to sharing Cytidine-¹³C datasets?
- Methodological Answer :
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories (e.g., MetaboLights).
- Cite Creative Commons licenses for protocols and ensure compliance with institutional biosafety committees when sharing genetically modified organism (GMO)-related data .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-URLSOCJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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